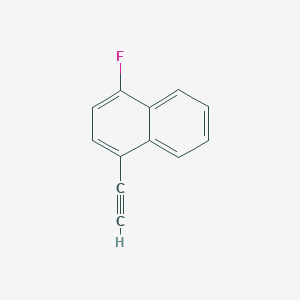

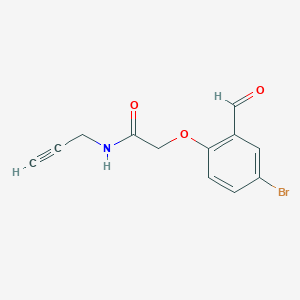

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzofuran and chromene moieties have been studied, suggesting that the compound may share some characteristics with these analogs.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of amide bonds, cyclization to form the benzofuran and chromene rings, and functionalization with chloro groups. For instance, the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives was achieved through a one-pot, three-component reaction involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes . This suggests that a similar synthetic strategy could potentially be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies often reveal the presence of intramolecular hydrogen bonds and π-π interactions that can influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of functional groups such as amides, chloro substituents, and the benzofuran and chromene rings. For example, N-benzyl carboxamides have been shown to undergo chlorosulfonation reactions, leading to the formation of sulfonyl chlorides . This indicates that the compound may also participate in a variety of chemical reactions, depending on the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one are often determined by their molecular structure. The presence of chromene and benzofuran rings, as well as chloro and amide groups, can affect properties such as solubility, melting point, and reactivity. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into properties like the energy gap, global chemical reactivity descriptors, and non-linear optical (NLO) properties . Additionally, the antibacterial activities of some benzofuran and chromene derivatives have been evaluated, indicating potential biological relevance .

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis of novel derivatives through cyclocondensation and Claisen condensation reactions, which are then characterized using spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra. These synthetic methods are crucial for producing compounds with potential biological activities (Idrees et al., 2019; El-Shaaer, 2012).

Antimicrobial Screening

Several studies have screened these compounds for in-vitro antibacterial activity against pathogenic microorganisms. The results suggest that certain derivatives exhibit significant antibacterial effects against both Gram-negative and Gram-positive bacteria, offering a promising avenue for developing new antimicrobial agents (Pouramiri et al., 2017; Radwan et al., 2020).

Photodynamic Applications

One study investigates the photochromic properties of a related dye, exploring the effects of intramolecular hydrogen bonds and host materials on its applications. This research contributes to understanding the fundamental aspects that influence the functional capabilities of photochromic compounds, potentially paving the way for their use in various technological applications (Fang et al., 2015).

Structural and Thermal Properties

The crystal structure and thermal properties of these compounds have been elucidated, providing insights into their stability and reactivity. Such studies are essential for understanding the material properties of these compounds, which could have implications for their use in materials science and medicinal chemistry (Myannik et al., 2018; Nizami & Hua, 2018).

properties

IUPAC Name |

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClN2O5/c26-15-7-5-8-16(13-15)27-24(30)22-21(17-9-2-4-11-20(17)32-22)28-23(29)18-12-14-6-1-3-10-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMTZIHBRAFSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

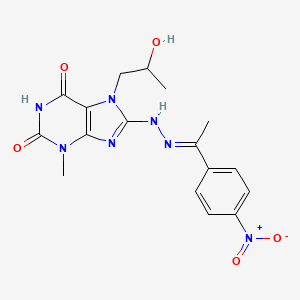

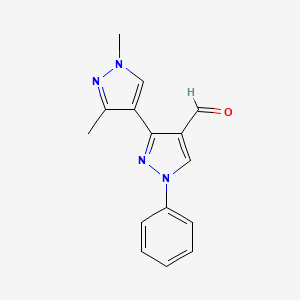

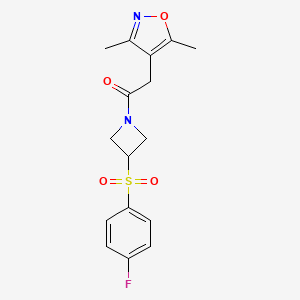

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

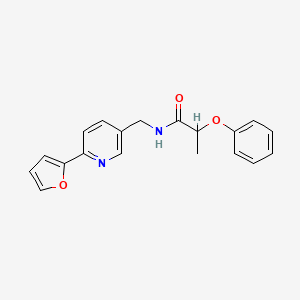

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

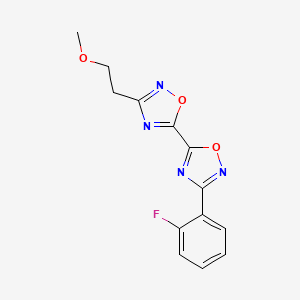

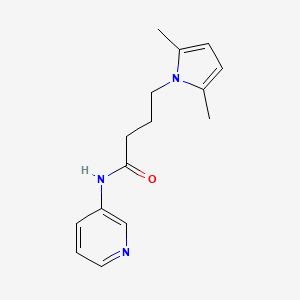

![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)